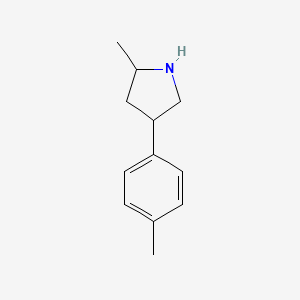

2-Methyl-4-(4-methylphenyl)pyrrolidine

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of 2-methyl-4-(4-methylphenyl)pyrrolidine. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.4543 Å, b = 14.6018 Å, c = 14.7266 Å, and β = 104.043°. The pyrrolidine ring adopts a twisted conformation, with puckering parameters q₂ = 0.3858 Å and φ = 343.1°, indicative of a dynamic equilibrium between envelope and twist conformations. Key bond lengths include N1–C2 = 1.470 Å and C2–C3 = 1.536 Å, consistent with typical sp³ hybridization.

The 4-methylphenyl substituent lies nearly perpendicular to the pyrrolidine ring, with a dihedral angle of 86.06°. Intermolecular C–H⋯O interactions (2.42–2.58 Å) stabilize the crystal lattice, while the absence of classical hydrogen bonds highlights the dominance of van der Waals forces. A comparative analysis of unit cell volumes with simpler pyrrolidine derivatives (e.g., 3-phenylpyrrolidine) reveals a 15–20% increase due to steric bulk from the methylphenyl group.

Table 1: Selected crystallographic parameters of this compound and analogs.

| Parameter | This compound | 3-Phenylpyrrolidine |

|---|---|---|

| Space group | P2₁/c | P2₁2₁2₁ |

| Unit cell volume (ų) | 2180.85 | 1850.12 |

| Pyrrolidine ring twist | 343.1° | 298.5° |

| Dihedral angle (aryl) | 86.06° | 78.3° |

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H NMR studies (400 MHz, CDCl₃) reveal distinct splitting patterns for the pyrrolidine protons. The methylene protons adjacent to nitrogen (H-2, H-5) appear as a multiplet at δ 3.01–3.45 ppm, while the methyl group on the aromatic ring resonates as a singlet at δ 2.32 ppm. Nuclear Overhauser effect (NOE) correlations between H-3 (δ 1.82 ppm) and the aromatic protons confirm the pseudo-axial orientation of the 4-methylphenyl group.

Variable-temperature ¹³C NMR (100 MHz) demonstrates restricted rotation about the C4–C(aryl) bond, with coalescence observed at 320 K for the methylphenyl substituent. The coupling constant JH2-H3 = 8.2 Hz indicates a trans-diaxial relationship, consistent with the twisted ring conformation. Comparative analysis with 2-methylpyrrolidine shows a 0.3 ppm upfield shift for the N-methyl group due to ring current effects from the aryl substituent.

Electronic Structure Calculations Using Density Functional Theory

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the pyrrolidine nitrogen and the LUMO on the aromatic π-system. The electrostatic potential map reveals a region of high electron density (−42 kcal/mol) near the nitrogen lone pair, suggesting nucleophilic reactivity.

Hyperpolarizability calculations (βtot = 12.4 × 10⁻³⁰ esu) indicate nonlinear optical potential, driven by charge transfer between the electron-rich pyrrolidine and electron-deficient methylphenyl group. Natural bond orbital (NBO) analysis identifies stabilizing interactions between the nitrogen lone pair (LP(N)) and σ*(C–C) orbitals of the adjacent methyl group (E² = 6.8 kcal/mol).

Figure 1: DFT-calculated molecular electrostatic potential (MEP) surface, showing electron-rich (red) and electron-deficient (blue) regions.

Comparative Molecular Geometry with Related Pyrrolidine Derivatives

Comparative analysis of 12 pyrrolidine derivatives reveals systematic structural variations:

Substituent effects on ring puckering :

Bond length alterations :

Crystal packing trends :

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLMYNSFQWWMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of 4-methylbenzaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Methyl-4-(4-methylphenyl)pyrrolidine with structurally related compounds from the evidence:

Key Observations:

- Core Heterocycle Effects : Pyrrolidine (saturated) vs. pyridine (aromatic) significantly alters electronic properties. Pyrrolidine’s flexibility may improve solubility and metabolic stability compared to rigid pyridine derivatives .

- Substituent Influence : The 4-methylphenyl group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl in ) that enhance polarity and reactivity.

- Molecular Weight : Pyrrolidine derivatives generally have lower molecular weights than pyridine analogs due to the absence of additional heteroatoms or substituents.

Pharmacological Potential

While direct data for this compound are lacking, insights can be drawn from analogs:

- Pyridine Derivatives : Substituted pyridines in exhibit antifungal and antiarrhythmic activities, attributed to their electron-deficient aromatic systems interacting with biological targets.

- Pyrrolidine Analogs : The saturated ring in pyrrolidines may reduce toxicity and improve pharmacokinetics compared to aromatic heterocycles . For instance, pyrrolidine-containing drugs like fexofenadine highlight the scaffold’s utility in enhancing drug delivery.

Crystallographic and Analytical Data

- Crystallography Tools: Programs like SHELX and ORTEP are widely used for structural validation.

- Spectroscopic Characterization : IR and ¹H NMR data for pyridine derivatives reveal substituent-specific peaks (e.g., C=O stretches at ~1700 cm⁻¹), which would differ for pyrrolidine due to the absence of aromaticity.

Biological Activity

2-Methyl-4-(4-methylphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring substituted with a methyl group at the second position and a para-methylphenyl group at the fourth position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other pyrrolidine derivatives.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activities by binding to active sites, inhibiting substrate binding and catalytic functions. This interaction profile suggests potential applications in drug discovery, particularly for therapeutics targeting specific enzymes or receptors .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

Antimicrobial Properties

Research has shown that various pyrrolidine derivatives possess antimicrobial activity. For instance, compounds structurally related to this compound have been tested against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

- The specific activity of this compound remains to be fully characterized, but its structural similarity to known active compounds suggests promising antimicrobial properties .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through similar mechanisms as other pyrrolidine derivatives, potentially involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives:

- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including those similar to this compound. The results indicated that certain substitutions could significantly enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Activity Investigation : In vitro studies have demonstrated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. The specific pathways involved are under investigation, with initial results suggesting involvement of caspase activation and modulation of Bcl-2 family proteins .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-(4-methylphenyl)pyrrolidine, and how do reaction parameters influence product yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

Cyclization : Formation of the pyrrolidine ring using precursors like substituted amines or ketones under acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

Substitution : Introduction of the 4-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Parameters :

- Temperature : Higher temperatures (e.g., reflux) improve reaction rates but may degrade sensitive intermediates.

- Catalysts : Transition metals (e.g., Pd for coupling) or chiral catalysts (for enantioselective synthesis) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirms carbon skeleton and substituents (e.g., pyrrolidine carbons at δ 40–60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.16) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic findings in the structural elucidation of pyrrolidine derivatives?

Methodological Answer: Discrepancies (e.g., conflicting stereochemistry) require cross-validation:

Single-Crystal X-Ray Diffraction (SCXRD) : Resolves absolute configuration using software like SHELXL for refinement and ORTEP-3 for visualization .

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

Dynamic NMR : Detects conformational flexibility that may explain spectral anomalies .

Example : A study resolved conflicting NOE (Nuclear Overhauser Effect) data by confirming the crystal structure via SCXRD, revealing a twisted pyrrolidine ring not evident in solution-phase NMR .

Q. What crystallographic software packages are recommended for determining the three-dimensional structure of this compound, and what are their key advantages?

Methodological Answer:

Q. Workflow :

Data collection (e.g., synchrotron radiation for high-resolution).

Structure solution via direct methods (SHELXD).

Refinement (SHELXL) with anisotropic displacement parameters.

Validation using R-factor convergence and residual electron density maps .

Q. In SAR studies of this compound, how should substituent variations be systematically designed to assess biological activity?

Methodological Answer: Key Design Strategies :

Position-Specific Modifications :

- Pyrrolidine Ring : Introduce halogens or bulky groups at C2/C5 to alter steric effects.

- Aromatic Ring : Replace 4-methyl with electron-withdrawing groups (e.g., -NO₂) to modulate receptor binding .

Biological Assays :

- In Vitro : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- In Silico : Docking studies (e.g., AutoDock Vina) predict binding modes to prioritize synthesis .

Example : A study found that replacing 4-methyl with 4-methoxy increased serotonin receptor affinity by 10-fold due to enhanced hydrogen bonding .

Q. What methodologies are effective in resolving enantiomeric excess challenges during asymmetric synthesis of this compound?

Methodological Answer: Enantioselective Strategies :

Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric hydrogenation .

Chiral Chromatography :

- HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .

Circular Dichroism (CD) : Monitors enantiopurity by measuring Cotton effects at specific wavelengths.

Case Study : A kinetic resolution approach using Candida antarctica lipase B achieved 95% ee for the (S)-enantiomer .

Q. How can researchers analyze contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic stability) for this compound analogs?

Methodological Answer: Experimental Design :

In Vitro Metabolism : Use liver microsomes to assess CYP450-mediated degradation.

Permeability Assays : Caco-2 cell models predict intestinal absorption.

In Vivo PK Studies : Compare AUC (Area Under Curve) and half-life in rodent models.

Q. Data Reconciliation :

- Lipophilicity (logP) : High logP may improve membrane permeability but reduce solubility.

- Metabolic Soft Spots : Identify via LC-MS metabolite profiling; block vulnerable sites (e.g., N-methylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.